molecular formula C2H3ClN4O2S B13574421 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride

Cat. No.: B13574421
M. Wt: 182.59 g/mol
InChI Key: RJOGPASJXUHWQQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,3,4-tetrazole with chlorosulfonic acid. The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used in oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.

Scientific Research Applications

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride exerts its effects involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical and biological applications, where the compound can modify or inhibit the function of specific targets.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl fluoride: This compound is similar in structure but contains a fluoride group instead of a chloride group.

    1-Methyl-5-mercapto-1H-tetrazole: Another related compound with a mercapto group.

Uniqueness: 1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonyl chloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group. This makes it particularly useful in applications where selective reactivity is required.

Properties

Molecular Formula

C2H3ClN4O2S

Molecular Weight

182.59 g/mol

IUPAC Name

1-methyltetrazole-5-sulfonyl chloride

InChI

InChI=1S/C2H3ClN4O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3

InChI Key

RJOGPASJXUHWQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)S(=O)(=O)Cl

Origin of Product

United States

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